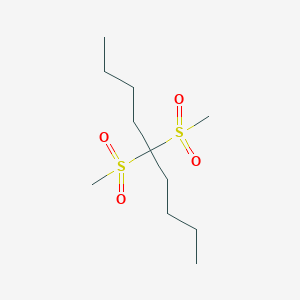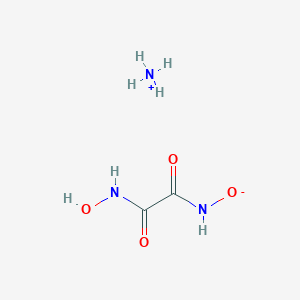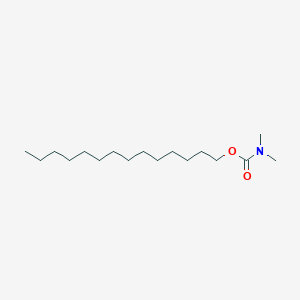
Tetradecyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl dimethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is known for its surfactant properties and is used in various formulations for its ability to reduce surface tension.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl dimethylcarbamate can be synthesized through the reaction of tetradecylamine with dimethyl carbonate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as iron-chrome (Fe2O3/Cr2O3) or other solid catalysts. The reaction proceeds as follows: [ \text{RNH}_2 + \text{(CH}_3\text{O)}_2\text{CO} \rightarrow \text{RNHC(O)OCH}_3 + \text{CH}_3\text{OH} ] where R represents the tetradecyl group.
Industrial Production Methods
Industrial production of this compound often involves a continuous flow system to ensure high yield and purity. The use of dimethyl carbonate as a carbamoylating agent is preferred due to its low toxicity and environmental friendliness compared to traditional methods involving phosgene .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl dimethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form tetradecylamine and dimethyl carbonate.
Oxidation: It can be oxidized to form corresponding carbamic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylcarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Tetradecylamine and dimethyl carbonate.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tetradecyl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to reduce surface tension and improve reaction efficiency.
Biology: Employed in the study of cell membranes and their interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Used in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of tetradecyl dimethylcarbamate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. This property is utilized in various applications, including detergents and emulsifiers.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate used in the textile and polymer industries.
Ethyl carbamate: Known for its use in the production of pharmaceuticals and as a preservative in some alcoholic beverages.
Sodium tetradecyl sulfate: Another surfactant used in medical applications such as sclerotherapy.
Uniqueness
Tetradecyl dimethylcarbamate is unique due to its specific surfactant properties, making it suitable for applications requiring the reduction of surface tension. Its synthesis using dimethyl carbonate also makes it environmentally friendly compared to other carbamates synthesized using phosgene .
Properties
CAS No. |
5461-76-7 |
|---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
tetradecyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2)3/h4-16H2,1-3H3 |
InChI Key |
OOEOLVFMXNIICA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


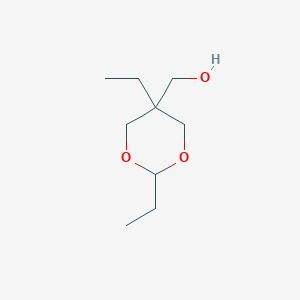
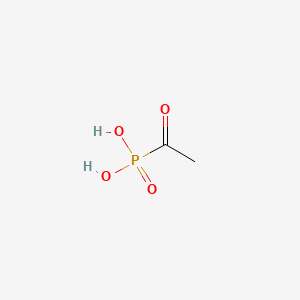
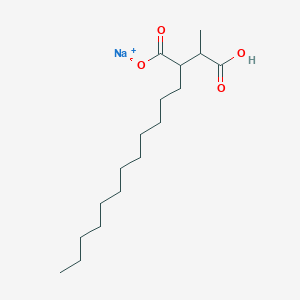
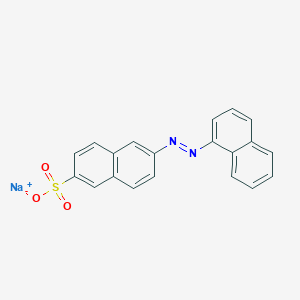
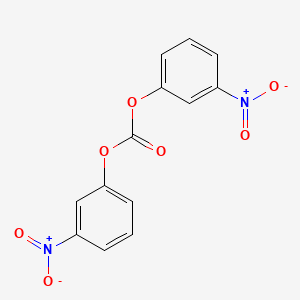
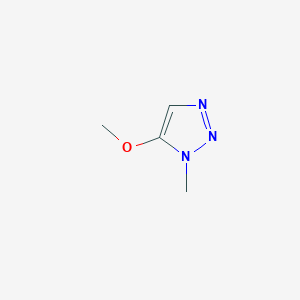
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
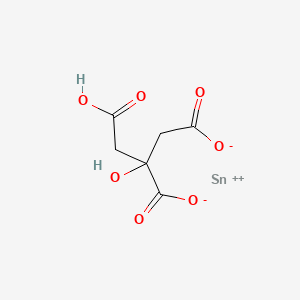
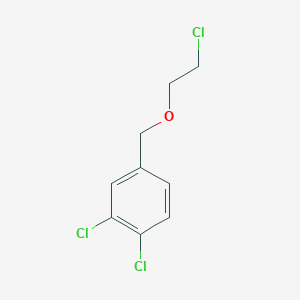
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)
